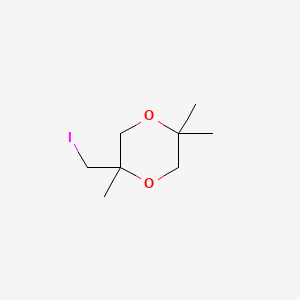

2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane

説明

特性

分子式 |

C8H15IO2 |

|---|---|

分子量 |

270.11 g/mol |

IUPAC名 |

2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane |

InChI |

InChI=1S/C8H15IO2/c1-7(2)5-11-8(3,4-9)6-10-7/h4-6H2,1-3H3 |

InChIキー |

BFRPGSSTPVARJO-UHFFFAOYSA-N |

正規SMILES |

CC1(COC(CO1)(C)CI)C |

製品の起源 |

United States |

準備方法

General Synthetic Approach

The synthesis of 2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane predominantly involves iodination of a suitable precursor compound, typically 2,5,5-trimethyl-1,4-dioxane or its derivatives. The key step is the introduction of the iodomethyl group at the 2-position of the dioxane ring. The common iodination method uses iodomethane (methyl iodide) as the iodinating agent in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux to ensure complete conversion.

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 2,5,5-trimethyl-1,4-dioxane + Iodomethane + K2CO3 | Reflux in suitable solvent (e.g., acetone or DMF) for several hours | Efficient iodination of methyl group; yields vary depending on conditions |

| 2 | Purification by distillation or chromatography | Isolation of pure 2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane | Purity affects physical properties |

This method is scalable and adaptable for industrial synthesis using continuous flow reactors, which offer enhanced control over reaction parameters and improved safety and yield.

Alternative Synthetic Routes

Although iodination of the methyl group is the primary route, other methods involve functional group transformations starting from (2,2-dimethyl-1,3-dioxan-5-yl)methanol derivatives. For example:

Conversion of (2,2-dimethyl-1,3-dioxan-5-yl)methanol to its mesylate or tosylate derivative using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of bases like triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) in dichloromethane at low temperatures (0 to 20 °C). These sulfonate esters serve as excellent leaving groups for subsequent nucleophilic substitution with iodide ions to form the iodomethyl derivative.

Typical reaction conditions for mesylation or tosylation include cooling the reaction mixture to -78 °C to 0 °C, stirring for 1–3 hours, followed by aqueous workup and purification.

| Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Mesylation | Methanesulfonyl chloride, triethylamine, DCM, -78 to 0 °C | ~97% | High yield; mild conditions |

| Tosylation | p-Toluenesulfonyl chloride, triethylamine, DCM, 0 to 20 °C | 68.8–99% | Efficient; purification by chromatography |

| Nucleophilic substitution | Iodide source (e.g., NaI), polar aprotic solvent, reflux | Variable | Converts sulfonate to iodomethyl |

This two-step approach (conversion to sulfonate ester followed by iodide displacement) is useful when direct iodination is challenging or when better control over regioselectivity is required.

Reaction Mechanism Insights

The iodination step involves nucleophilic substitution (S_N2) where the iodide ion attacks the electrophilic carbon bearing the leaving group (e.g., sulfonate or methyl group activated by base), displacing it and forming the iodomethyl substituent. The dioxane ring remains intact during this process.

The reactivity of the iodomethyl group in the final compound allows further nucleophilic substitution reactions, making it a versatile intermediate for synthesizing derivatives with amines, alcohols, or other nucleophiles.

Data Summary Table: Preparation Methods

| Preparation Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct iodination with iodomethane | 2,5,5-trimethyl-1,4-dioxane, iodomethane, K2CO3, reflux | Simple, direct, scalable | May require long reflux times |

| Sulfonate ester intermediate route | (2,2-dimethyl-1,3-dioxan-5-yl)methanol → mesylate/tosylate + NaI | High yields, mild conditions | Multi-step, requires purification |

| Continuous flow iodination reactors | Automated flow systems with controlled temperature and flow | Enhanced safety, reproducibility | Requires specialized equipment |

Research Findings and Analytical Data

The molecular weight of 2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane is approximately 270.11 g/mol, with molecular formula C8H15IO2.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure and purity of the compound after synthesis. The iodomethyl group typically shows characteristic signals in ^1H NMR and a molecular ion peak in MS corresponding to the expected mass.

Reaction monitoring by Thin Layer Chromatography (TLC) and chromatographic purification are standard to ensure high purity and yield.

The compound’s iodomethyl group is reactive in nucleophilic substitution, enabling its use as a building block in medicinal chemistry and organic synthesis for creating complex molecules.

Comparative Perspective

Compared to related compounds such as 2-(iodomethyl)-2,6,6-trimethyl-1,4-dioxane, the 2,5,5-trimethyl isomer differs in methyl group positions, influencing steric effects and reactivity. Both compounds share similar iodination preparation methods but may require optimized conditions for selectivity and yield.

化学反応の分析

Nucleophilic Substitution Reactions

The iodomethyl group (-CH₂I) undergoes Sₙ2-type nucleophilic substitution , enabling replacement with various nucleophiles. This reactivity is central to its utility in synthesizing functionalized dioxanes and complex molecular architectures.

Mechanistic Insight :

The reaction proceeds via a backside attack due to the sterically accessible iodide leaving group. Steric hindrance from the adjacent methyl groups on the dioxane ring slightly reduces reaction rates compared to less-substituted analogs.

Transition Metal-Catalyzed Coupling Reactions

The C–I bond participates in cross-coupling reactions , such as Suzuki-Miyaura and Heck couplings, to form carbon-carbon bonds.

Key Findings :

-

The dioxane ring’s rigidity stabilizes transition states during coupling .

-

Steric effects from the 2,5,5-trimethyl groups necessitate higher catalyst loadings compared to linear analogs.

Elimination Reactions

Under basic conditions, the compound can undergo β-elimination to form alkenes, though this pathway is less common due to steric constraints.

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| DBU | Toluene | 110°C | 2,5,5-Trimethyl-1,4-diox-2-ene | 42% |

Limitations :

Low yields are attributed to competing substitution pathways and steric hindrance from the methyl groups.

Ring-Opening Reactions

The 1,4-dioxane ring can undergo acid-catalyzed ring opening, though the 2,5,5-trimethyl substitution significantly increases ring stability.

| Acid | Conditions | Product | Yield |

|---|---|---|---|

| H₂SO₄ | Reflux in H₂O | 2-(Iodomethyl)-2,5,5-trimethylbutanediol | <10% |

Notable Observation :

The methyl groups hinder protonation at the ether oxygen, drastically reducing ring-opening efficiency compared to unsubstituted 1,4-dioxane .

科学的研究の応用

2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules.

Material Science: It is used in the preparation of polymers and other materials with specific properties.

作用機序

The mechanism of action of 2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, which then undergoes further transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved .

類似化合物との比較

1,4-Dioxane

- Molecular Formula : C₄H₈O₂.

- Properties : Highly water-soluble (miscible), low logP (−0.32), and volatile.

- Applications: Industrial solvent, but regulated due to carcinogenicity (U.S. EPA risk evaluation) .

- Environmental Behavior : Persistent in groundwater, with migration patterns modeled for remediation .

- Key Difference : Unlike 2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane, 1,4-dioxane lacks halogen substituents, reducing its lipophilicity and environmental persistence.

2,5,5-Trimethyl-1,3-dioxane (TMD)

- Molecular Formula : C₆H₁₂O₂.

- Properties : Odor threshold concentration (OTC) of 10.2 ng/L , imparting a sickening odor in water .

- Environmental Impact : Detected in Barcelona’s water supply due to industrial spills, requiring advanced treatment (e.g., reverse osmosis) for removal .

- Comparison : TMD shares methyl substituents with the target compound but lacks iodine, resulting in lower molecular weight (128.17 g/mol ) and higher volatility.

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

- CAS No.: 88128-57-8 .

- Properties : Chlorinated derivative used in pharmaceutical intermediates.

- Key Difference : Chlorine substituent vs. iodine in the target compound; chlorine’s lower atomic weight and electronegativity alter reactivity and environmental fate.

Physicochemical and Environmental Properties

*Estimated values based on structural analogs.

Environmental and Treatment Behavior

Removal Efficiency in Water Treatment :

- 1,4-Dioxane : 79% removal via reverse osmosis (RO) due to small molecular size and polarity .

- 2,5,5-TMD (1,3-dioxane) : 100% removal via RO, attributed to higher hydrophobicity .

- 2-(Iodomethyl)-2,5,5-TMD : Expected lower removal efficiency than 1,4-dioxane due to increased molecular weight and iodine’s steric effects.

- Odor Thresholds: 2,5,5-TMD: 10.2 ng/L . 2-Ethyl-5,5-dimethyl-1,3-dioxane (2EDD): 0.63 ng/L .

生物活性

2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane is a compound derived from 1,4-dioxane, a cyclic ether known for its industrial applications and environmental concerns. Understanding the biological activity of this compound is crucial for assessing its potential impacts on health and the environment. This article reviews the available literature on the biological activity of 2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane, focusing on its biochemical interactions, toxicity, and potential for biodegradation.

Chemical Structure and Properties

The structure of 2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane features a dioxane ring with an iodomethyl substituent. This modification may influence its reactivity and biological interactions compared to other dioxanes.

Biochemical Interactions

Research indicates that compounds similar to 1,4-dioxane can engage in various biochemical interactions:

- Metabolic Activation : Studies have shown that certain dioxanes can undergo metabolic activation leading to the formation of reactive intermediates that may interact with cellular macromolecules such as DNA and proteins .

- Radical Formation : The presence of radical pair intermediates has been documented in enzymatic reactions involving dioxanes. These radicals can contribute to oxidative stress within biological systems .

Toxicity Profile

The toxicity of 2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane can be inferred from studies on 1,4-dioxane:

Biodegradation Potential

The biodegradation of 1,4-dioxane has been extensively studied due to its environmental persistence. Microbial degradation pathways have been identified:

| Microorganism | Induced Enzyme | Biodegradation Rate |

|---|---|---|

| Pseudonocardia dioxanivorans CB1190 | THFMO | 0.19 ± 0.007 mg/hr/mg-protein |

| Mycobacterium austroafricanum JOB5 | N/A | 0.40 ± 0.06 mg/hr/mg-protein |

| Rhodococcus ruber ENV425 | N/A | 10 mg/hr/g TSS |

These microorganisms demonstrate varying capacities to degrade dioxanes under different environmental conditions .

Case Studies

Several case studies highlight the remediation efforts for dioxanes in contaminated environments:

- Residential Point-of-Entry Systems : A case study in North Carolina demonstrated the effectiveness of granular activated carbon (GAC) systems in removing 1,4-dioxane from drinking water supplies. Over four years, these systems achieved over 98% removal efficiency .

- Pilot Testing for Advanced Oxidation Processes : In Tucson Water's treatment facility, pilot testing indicated that ultraviolet light combined with hydrogen peroxide could effectively reduce dioxane concentrations below regulatory limits .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves iodination of precursor dioxane derivatives. For structurally similar compounds (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid), optimized conditions include using palladium-based catalysts for coupling reactions and controlling solvent polarity (e.g., 1,4-dioxane as a solvent) to stabilize intermediates . Purification via recrystallization or column chromatography is recommended, with characterization by NMR and mass spectrometry to confirm iodine incorporation .

Q. How can the crystal structure and conformational dynamics of 2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and intermolecular interactions. For analogous dioxanes, SC-XRD parameters include Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018/3 software. Computational modeling (e.g., DFT) can supplement experimental data to analyze steric effects from the iodomethyl group .

Q. What are the environmental persistence and mobility characteristics of this compound in aquatic systems?

- Methodological Answer : While direct data is limited, structurally related 1,4-dioxane derivatives show high aqueous mobility and resistance to natural attenuation. Laboratory-scale studies using gas chromatography-mass spectrometry (GC-MS) can track environmental fate. Reverse osmosis (RO) membranes achieve >95% removal for similar compounds, suggesting potential remediation strategies .

Advanced Research Questions

Q. What advanced oxidation processes (AOPs) are effective for degrading 2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane, and how does the iodine moiety influence degradation kinetics?

- Methodological Answer : UV/H₂O₂ and ozone-based AOPs degrade halogenated dioxanes by generating hydroxyl radicals (•OH). The iodine substituent may slow degradation due to competitive radical scavenging. Pilot-scale experiments should monitor iodide byproducts (e.g., iodate) via ion chromatography and adjust oxidant doses to mitigate interference .

Q. How can conflicting toxicological data on halogenated dioxanes be reconciled, particularly regarding carcinogenic potential?

- Methodological Answer : Discrepancies arise from species-specific metabolic pathways (e.g., rat vs. human liver enzymes). In vitro assays using human hepatocyte models and genomic toxicity screening (e.g., Ames test) are critical. Dose-response studies should differentiate threshold effects, as seen in 1,4-dioxane risk assessments .

Q. What analytical techniques are most sensitive for detecting trace levels of this compound in complex matrices (e.g., biological fluids or environmental samples)?

- Methodological Answer : Static headspace GC-MS (SH-GC-MS) with isotope dilution (e.g., deuterated internal standards) enhances sensitivity. For iodine-specific detection, inductively coupled plasma mass spectrometry (ICP-MS) coupled with HPLC provides speciation data. Method validation should include spike-recovery tests in relevant matrices .

Q. How does co-exposure with chlorinated hydrocarbons (e.g., TCE) affect the bioremediation potential of 2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane?

- Methodological Answer : Mixed pollutant studies for 1,4-dioxane show that chlorinated solvents inhibit microbial degradation via competitive inhibition of monooxygenase enzymes. Enrichment cultures with Rhodococcus spp. or Pseudomonas spp. can be tested under aerobic conditions, with metagenomic analysis to identify catabolic gene expression .

Q. What computational approaches predict the bioactivity and receptor interactions of iodinated dioxanes?

- Methodological Answer : Molecular docking using SMILES notation (e.g., CC1(C)CCCC(C1)C2(C)OCC(C)(C)CO2) and software like AutoDock Vina can model interactions with olfactory or metabolic receptors. For example, Fructaplex© (a structural analog) shows high predicted binding to OR2L13 (83.7%), suggesting similar workflows for target prioritization .

Data Contradictions and Research Gaps

- Evidence Conflicts : Reverse osmosis (RO) efficiency for 1,4-dioxane removal ranges from 56% to 98% depending on membrane type and coexisting contaminants . For the iodinated derivative, pilot studies must account for halogen-specific membrane fouling.

- Regulatory Gaps : No enforceable standards exist for halogenated dioxanes in drinking water. Researchers should advocate for EPA/UBA-style guidelines using toxicity-weighted risk models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。